molecular formula C22H16F3N3O B2741224 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) CAS No. 303985-34-4

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)

Cat. No. B2741224
CAS RN: 303985-34-4
M. Wt: 395.385
InChI Key: YQDQFAUHZYNUOM-NHFJDJAPSA-N
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Description

1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone), or TFB-PH, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a fluorinated derivative of an indole-based hydrazone, which has been found to have unique properties that make it suitable for a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structures: Novel compounds including trifluoromethoxy-1H-indole-2,3-dione derivatives have been synthesized, with their structures confirmed through elemental analysis, spectral data, and X-ray crystal diffraction analysis. These molecules demonstrate the potential for complex molecular interactions due to their flat conjugated structures and potential for hydrogen bonding, highlighting their versatility in chemical synthesis and applications in materials science (Kaynak et al., 2013).

Medicinal Chemistry Applications

  • Antimicrobial Activities: A strategic synthesis approach has led to novel difluoromethylated 1H-pyrazol-4-yl-indol-2-ones, demonstrating significant in vitro antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Chundawat et al., 2016).

Molecular Interactions

  • Electrophilic S-Trifluoromethylation: Research on the selective attachment of CF3 groups to cysteine side chains in peptides through electrophilic trifluoromethylation has been reported. This method allows for the introduction of trifluoromethyl groups without affecting other functional groups, offering potential applications in medicinal chemistry for drug design and development (Capone et al., 2008).

Chemical Biology and Enzyme Inhibition

  • Cyclin-dependent Kinase Inhibition: Oxindole-based compounds, including 1H-indole-2,3-dione phenylhydrazones, have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2). These findings could have implications for the development of new therapeutic agents targeting cell cycle regulation (Bramson et al., 2001).

properties

IUPAC Name

3-phenyldiazenyl-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O/c23-22(24,25)16-8-6-7-15(13-16)14-28-19-12-5-4-11-18(19)20(21(28)29)27-26-17-9-2-1-3-10-17/h1-13,29H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSIVQRZKNHCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC4=CC(=CC=C4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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